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Butyl acrylate

Pressure-sensitive adhesive Viscoelasticity Polymer physics

Poly(butyl acrylate) (PBA; CAS 9003-49-0) is a linear, amorphous acrylic homopolymer synthesized from n-butyl acrylate monomer. Unlike its more rigid methacrylate counterparts, PBA is characterized by a deeply sub-ambient glass transition temperature (Tg) of approximately −43 °C to −55 °C , arising from the high free volume conferred by its n-butyl ester side chain.

Molecular Formula C7H12O2
CH2=CHCOOC4H9
C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 9003-49-0
Cat. No. B3431341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl acrylate
CAS9003-49-0
Molecular FormulaC7H12O2
CH2=CHCOOC4H9
C7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C=C
InChIInChI=1S/C7H12O2/c1-3-5-6-9-7(8)4-2/h4H,2-3,5-6H2,1H3
InChIKeyCQEYYJKEWSMYFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
0.02 M
Solubility of water in n-butyl acrylate at 20 °C: 0.8 mL/100 g
Sol in ethanol, ethyl ether, acetone;  slightly soluble in carbon tetrachloride
0.14 g/100 mL water at 20 °C;  9.12 g/100 mL at 40 °C
In water, 2,000 mg/L 23 °C
Solubility in water, g/100ml: 0.14
0.1%

Structure & Identifiers


Interactive Chemical Structure Model





Poly(butyl acrylate) CAS 9003-49-0: Baseline Identity and Thermomechanical Class Position for Technical Procurement


Poly(butyl acrylate) (PBA; CAS 9003-49-0) is a linear, amorphous acrylic homopolymer synthesized from n-butyl acrylate monomer. Unlike its more rigid methacrylate counterparts, PBA is characterized by a deeply sub-ambient glass transition temperature (Tg) of approximately −43 °C to −55 °C [1], arising from the high free volume conferred by its n-butyl ester side chain. This positions PBA as a soft, viscoelastic material at room temperature, inherently tacky without plasticizer addition. The homopolymer is primarily supplied as a solution in toluene (typically 25–30 wt % solids), with a density of 1.087 g/mL at 25 °C and refractive index n20/D 1.466 . Industrially, PBA is far more prevalent as the soft segment in copolymers (with methyl methacrylate, styrene, vinyl acetate, etc.) than as a pure homopolymer [1]; however, the homopolymer's distinct Tg and entanglement characteristics govern its behavior in all formulations, making accurate specification critical for reproducible adhesive, coating, and elastomer performance.

Why Poly(butyl acrylate) CAS 9003-49-0 Cannot Be Interchanged with Other Acrylate Homopolymers: The Substitution Risk


Acrylate homopolymers spanning methyl, ethyl, n-butyl, and 2-ethylhexyl ester side chains exhibit a Tg range of approximately +10 °C to −65 °C, translating to dramatically different room-temperature mechanical states—from glassy to viscous liquid—despite sharing the same backbone chemistry [1]. Substituting poly(butyl acrylate) with poly(ethyl acrylate) (Tg ≈ −24 °C) or poly(2-ethylhexyl acrylate) (Tg ≈ −65 °C) alters the viscoelastic balance governing pressure-sensitive adhesive performance, including tack, peel strength, and shear resistance [2]. Furthermore, subtle differences in entanglement molecular weight and plateau modulus between poly(n-butyl acrylate) and its neighbors directly impact cohesive strength and creep behavior [3]. Even structurally analogous poly(butyl methacrylate) (Tg ≈ +20 °C) displays fundamentally different protein adsorption and surface restructuring behavior compared to PBA [4]. These quantifiable divergences, detailed in the evidence below, mean that generic substitution without experimental re-validation risks product failure.

Poly(butyl acrylate) CAS 9003-49-0: Quantified Differentiation Evidence Against Closest Acrylate Comparators


Glass Transition Temperature (Tg) of Poly(butyl acrylate) vs. Poly(methyl acrylate), Poly(ethyl acrylate), and Poly(2-ethylhexyl acrylate)

Poly(butyl acrylate) exhibits a Tg of approximately −43 °C to −55 °C, positioning it in a unique intermediate window within the n-alkyl acrylate series. This Tg is approximately 53–65 °C below that of poly(methyl acrylate) (Tg ≈ +10 °C [1]), approximately 19–31 °C below that of poly(ethyl acrylate) (Tg ≈ −24 °C [2]), and approximately 10–22 °C above that of poly(2-ethylhexyl acrylate) (Tg ≈ −65 °C [3]). At ambient temperature (20–25 °C), PBA is thus approximately 63–80 °C above its Tg, conferring a soft, tacky, elastomeric consistency ideal for pressure-sensitive adhesive (PSA) applications, whereas poly(methyl acrylate) resides within or near its glassy regime and poly(2-ethylhexyl acrylate) behaves as a highly compliant, potentially flowing material [4].

Pressure-sensitive adhesive Viscoelasticity Polymer physics

Plateau Modulus and Entanglement Molecular Weight of Poly(n-butyl acrylate) Melts vs. Poly(ethyl acrylate) and Poly(methyl acrylate)

In a systematic viscoelastic study of branched polyacrylate melts, the plateau modulus of poly(n-butyl acrylate) was determined as G⁰N ≈ 1.2 × 10⁵ Pa, yielding a chain molar mass between entanglements (Me) in the range of 13.0 to 65.0 kg mol⁻¹ [1]. This intermediate entanglement density is distinct from both poly(methyl acrylate) and poly(ethyl acrylate), whose plateau moduli and Me values differ due to variations in side-group size affecting chain packing. The Williams–Landel–Ferry C₁ and C₂ parameters were also determined individually for each polyacrylate, with PBA showing a reduction in both C₁ and C₂ as the degree of branching increased [1]. These quantitative rheological parameters directly govern the cohesive strength and creep resistance of PBA-based pressure-sensitive adhesives and elastomers under load.

Polymer rheology Entanglement network Viscoelastic properties

Pressure-Sensitive Adhesive Performance: PAAI–PnBA–PAAI Triblock Copolymer vs. PAAI–PEHA–PAAI Direct Head-to-Head Comparison

In a direct head-to-head comparison using identical poly(acetylated acrylic isosorbide) (PAAI) end blocks, triblock copolymers with a poly(n-butyl acrylate) (PnBA) midblock dramatically outperformed those with a poly(2-ethylhexyl acrylate) (PEHA) midblock in all PSA metrics. The PAAI–PnBA–PAAI series achieved 180° peel forces up to 2.9 N cm⁻¹, loop tack forces up to 3.2 N cm⁻¹, and no shear failure up to 10 000 minutes, whereas the PAAI–PEHA–PAAI series exhibited poor adhesive qualities across all measured properties [1]. Dynamic mechanical analysis revealed that PAAI–PEHA–PAAI lacked the dissipative qualities required to form an adhesive bond with the substrate, while PAAI–PnBA–PAAI displayed a dynamic mechanical response consistent with high-performing commercial PSAs [1]. In a related sustainable triblock system, PAAI–PnBA–PAAI achieved peel = 8.74 N cm⁻¹, loop tack = 2.96 N cm⁻², no shear failure for >100 h, and a shear adhesion failure temperature (SAFT) of 60 °C [2].

Pressure-sensitive adhesive Triblock copolymer Peel adhesion

Protein Adsorption and Surface Morphology Stability: Poly(butyl acrylate) vs. Poly(butyl methacrylate) Grafted Brushes

In a comparative study of polymer brushes grafted from glass via atom-transfer radical polymerization, poly(n-butyl acrylate) (PBA) and poly(n-butyl methacrylate) (PBMA) exhibited fundamentally divergent surface behaviors. Atomic force microscopy (AFM) at varying temperatures revealed a strong morphological transformation for PBMA coatings, while PBA showed no essential surface morphology changes across the same temperature range [1]. Protein adsorption on PBMA displayed strong temperature dependence, whereas PBA coatings lacked this temperature sensitivity. The Tg of the PBMA brushes lies close to the physiological range (~20 °C), in contrast to PBA where Tg ≈ −55 °C, explaining the differential surface restructuring [1]. Time-of-flight secondary ion mass spectrometry (ToF-SIMS) with principal component analysis confirmed different protein orientation on PBMA surfaces at different temperatures [1].

Biomaterials Protein adsorption Temperature-responsive coatings

Thermal Degradation Stability of Poly(butyl acrylate)-Containing Copolymers vs. Poly(methyl methacrylate) Homopolymer

In a systematic thermogravimetric study of poly(methyl methacrylate) (PMMA), poly(butyl acrylate) (PBA), and their copolymers, the normalized weight loss profiles demonstrated that thermal stability of PMMA–BA copolymers increased with increasing mole percentage of butyl acrylate [1]. At low acrylate content, the activation energy of degradation was conversion-dependent, indicating multiple degradation mechanisms, whereas at high BA content, the activation energy became conversion-independent, consistent with a single-step degradation pathway [1]. This shift in degradation mechanism directly correlates with the BA content and provides a quantifiable thermal stability advantage for BA-rich formulations compared to pure PMMA in applications requiring elevated temperature processing or service.

Thermal stability Copolymer degradation Thermogravimetric analysis

Refractive Index Differentiation of Poly(butyl acrylate) from Poly(methyl methacrylate) and Other Acrylate Solutions

Poly(butyl acrylate) in toluene solution (25–30 wt %) exhibits a refractive index of n20/D 1.466, which is distinctly lower than that of comparable poly(methyl methacrylate) solution (n20/D 1.494) and other acrylic polymer solutions . This approximately 0.028 difference in refractive index between PBA and PMMA enables formulators to predict optical clarity, gloss, and compatibility in multi-layer coating systems where refractive index matching or deliberate mismatch is required. The measured value is reproducible across commercial suppliers and is listed as a specification parameter in technical datasheets .

Optical properties Refractive index Coating formulation

Poly(butyl acrylate) CAS 9003-49-0: Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


High-Performance Pressure-Sensitive Adhesives Requiring Balanced Tack–Shear–Peel Triad

The combination of PBA's Tg window (−43 to −55 °C) and entanglement density (G⁰N ≈ 1.2 × 10⁵ Pa) provides the dissipative character essential for PSA performance, as demonstrated by PAAI–PnBA–PAAI triblock copolymers achieving peel forces up to 8.74 N cm⁻¹ with no shear failure beyond 100 h [1][2]. This balance is not achieved with PEHA-based analogs, which lack sufficient dissipative qualities to form a functional adhesive bond [2]. Formulators should specify PBA midblock or PBA-rich copolymers when simultaneous peel adhesion, tack, and static shear resistance are required.

Biomedical Coatings Demanding Temperature-Invariant Protein Adsorption

For implantable device coatings, biosensor surfaces, or diagnostic substrates where consistent protein adsorption behavior across ambient to physiological temperatures is critical, PBA-grafted brushes offer a morphologically stable surface that does not undergo the temperature-driven restructuring observed with PBMA [3]. This eliminates a source of batch-to-batch variability in protein-functionalized surfaces and reduces the need for strict temperature control during coating and storage.

Thermoplastic Elastomer Midblock Where Controlled Entanglement and Extensibility Are Required

The entanglement molecular weight range of PBA (Me = 13.0–65.0 kg mol⁻¹) supports substantial chain extension before failure, enabling ABA triblock TPEs with elongation at break exceeding 600% and tensile stresses up to 6.5 MPa when paired with appropriate glassy end blocks [1][4]. This performance profile suits stretchable electronics substrates, soft robotics actuators, and high-elongation sealants where PEHA-based analogs fail cohesively.

Thermally Processed Copolymer Formulations Requiring Simplified Single-Step Degradation Profiles

In melt-processed or heat-cured coating formulations where predictable thermal decomposition is a process requirement, PBA-rich copolymers exhibit a single-step degradation mechanism with conversion-independent activation energy, in contrast to the multi-step degradation of PMMA-rich systems [5]. This simplifies thermogravimetric quality control and reduces the risk of unexpected volatile evolution during high-temperature curing cycles.

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